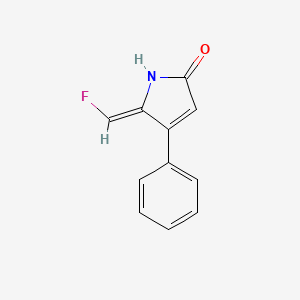
rac 7,14-Dihydroxy Efavirenz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac 7,14-Dihydroxy Efavirenz: is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. This compound is characterized by the presence of two hydroxyl groups at the 7th and 14th positions of the Efavirenz molecule. The addition of these hydroxyl groups can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in medicinal chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 7,14-Dihydroxy Efavirenz typically involves the hydroxylation of Efavirenz. This can be achieved through various chemical reactions, including catalytic oxidation and enzymatic hydroxylation. The reaction conditions often require specific catalysts, such as cytochrome P450 enzymes, and controlled environments to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through chromatography and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: rac 7,14-Dihydroxy Efavirenz can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can potentially remove the hydroxyl groups, reverting the compound to its parent form or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially reverting to Efavirenz.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
rac 7,14-Dihydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz metabolism and degradation products.
Biology: Investigated for its potential effects on biological systems, particularly in the context of HIV treatment and resistance mechanisms.
Medicine: Explored for its pharmacological properties and potential therapeutic applications beyond HIV treatment, such as in neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of rac 7,14-Dihydroxy Efavirenz involves its interaction with the HIV reverse transcriptase enzyme, similar to Efavirenz. The hydroxyl groups may enhance its binding affinity or alter its metabolic stability, potentially leading to improved efficacy or reduced side effects. Additionally, it may interact with other molecular targets, such as cytochrome P450 enzymes, influencing cholesterol metabolism and other biochemical pathways .
類似化合物との比較
Efavirenz: The parent compound, widely used in HIV treatment.
7,8-Dihydroxy Efavirenz: Another hydroxylated derivative with different hydroxylation positions.
8,14-Dihydroxy Efavirenz: A similar compound with hydroxyl groups at the 8th and 14th positions.
Uniqueness: rac 7,14-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which can influence its pharmacological and biochemical properties differently from other hydroxylated derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .
特性
CAS番号 |
1702668-54-9 |
|---|---|
分子式 |
C₁₄H₉ClF₃NO₄ |
分子量 |
347.67 |
同義語 |
6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)


